2-(1-naphthalen-1-yltetrazol-5-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide
Description
2-(1-naphthalen-1-yltetrazol-5-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound that features a tetrazole ring, a naphthalene moiety, and a trifluoromethyl-substituted phenyl group
Properties
IUPAC Name |
2-(1-naphthalen-1-yltetrazol-5-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3N5OS/c21-20(22,23)14-7-4-8-15(11-14)24-18(29)12-30-19-25-26-27-28(19)17-10-3-6-13-5-1-2-9-16(13)17/h1-11H,12H2,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRVUUVDRQJHGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C(=NN=N3)SCC(=O)NC4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-naphthalen-1-yltetrazol-5-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a click chemistry approach involving the cycloaddition of azides with nitriles.
Attachment of the Naphthalene Moiety: The naphthalene group is introduced through a nucleophilic substitution reaction.
Incorporation of the Trifluoromethyl-Substituted Phenyl Group: This step involves the use of trifluoromethylation reagents under specific conditions to attach the trifluoromethyl group to the phenyl ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(1-naphthalen-1-yltetrazol-5-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing heterocycles.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl-substituted phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.
Scientific Research Applications
2-(1-naphthalen-1-yltetrazol-5-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: It has been evaluated for its potential as a nonnucleoside reverse transcriptase inhibitor (NNRTI) for HIV-1.
Materials Science: The compound’s unique structural features make it a candidate for use in the development of advanced materials with specific electronic or photonic properties.
Biological Research: Its interactions with various biological targets are of interest for studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-(1-naphthalen-1-yltetrazol-5-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes such as reverse transcriptase in HIV-1, inhibiting its activity and preventing viral replication.
Pathways Involved: The inhibition of reverse transcriptase disrupts the viral replication cycle, making it a potential therapeutic agent for HIV-1.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-naphthalen-1-yltetrazol-5-yl)sulfanyl-N-(1-phenylethyl)acetamide
- 2-{[1-(naphthalen-2-yl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide
Uniqueness
2-(1-naphthalen-1-yltetrazol-5-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its potential as a pharmacologically active compound.
This detailed article provides a comprehensive overview of 2-(1-naphthalen-1-yltetrazol-5-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
